molecular formula C19H19ClN4O4S B2718956 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 501351-70-8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2718956
CAS No.: 501351-70-8
M. Wt: 434.9
InChI Key: OHVFDHLKZYJZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates a 1,3,4-oxadiazole ring linked to a diethylsulfamoyl benzamide group . This structure places it within a class of heterocyclic compounds known for diverse biological activities. The 1,3,4-oxadiazole moiety is a recognized pharmacophore in medicinal and agricultural chemistry, frequently associated with bioactive properties . Similarly, the sulfonamide functional group is a common feature in molecules with various biological applications . Although specific data for this compound is emerging, research on highly analogous structures provides strong direction for its potential applications. Compounds with similar 1,3,4-oxadiazole and sulfonamide motifs have demonstrated promising anticholinesterase activity , acting as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This makes them valuable tools for research in neurodegenerative conditions such as Alzheimer's disease . Furthermore, this class of compounds has shown antimicrobial properties , with studies indicating efficacy against a range of bacterial and fungal pathogens . The presence of the diethylsulfamoyl group is believed to enhance the molecule's ability to interact with and disrupt key enzymatic processes in these microorganisms . The proposed mechanism of action for such multi-pharmacophore compounds often involves targeted enzyme inhibition. The structure suggests potential for interaction with active sites of cholinesterases or microbial enzymes, potentially disrupting critical biological pathways . Researchers can utilize this compound as a key intermediate or lead structure in developing new therapeutic or agrochemical agents. Intended Research Applications: • Investigation into cholinesterase inhibition for neurological disease research . • Exploration of novel antimicrobial and antifungal agents . • Biochemical tool for studying enzyme kinetics and inhibition mechanisms . • Building block for the synthesis of more complex heterocyclic derivatives . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-3-24(4-2)29(26,27)14-11-9-13(10-12-14)17(25)21-19-23-22-18(28-19)15-7-5-6-8-16(15)20/h5-12H,3-4H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVFDHLKZYJZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and diethylsulfamoyl groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Key Compounds :

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide .
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
  • Compound 14 () : N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide .

Analysis :

  • 2-Chlorophenyl vs. 4-Methoxyphenyl (LMM5) : The electron-withdrawing chlorine in the target compound may enhance electrophilic interactions with biological targets compared to the electron-donating methoxy group in LMM3. LMM5 demonstrated antifungal activity against C. albicans (MIC: 50 μg/mL), suggesting substituent-dependent efficacy .
  • 2-Chlorophenyl vs. LMM11 showed comparable antifungal activity (MIC: 100 μg/mL) but higher solubility due to its cyclohexyl-ethyl sulfamoyl group .
  • 2-Chlorophenyl vs.

Variations in the Sulfamoyl Group

Key Compounds :

  • N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide (Dibutyl variant, ) .
  • 4-[methyl(phenyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () .
  • 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide () .

Analysis :

  • Diethyl vs. Dibutyl Sulfamoyl : The dibutyl variant (MW: ~505 g/mol, XLogP3: ~5.5) is more lipophilic than the diethyl compound, which may reduce aqueous solubility but enhance membrane penetration .
  • Diethyl vs. However, this may also raise cytotoxicity risks compared to the diethyl group .
  • Diethyl vs. Butyl-Ethyl Sulfamoyl () : The mixed alkyl chain in Compound 20 balances lipophilicity (XLogP3: ~5.2) and steric bulk, which could modulate enzyme inhibition profiles .

Antifungal Activity :

  • LMM5 and LMM11 inhibited C. albicans via thioredoxin reductase (Trr1) inhibition, with IC50 values in the low micromolar range . The target compound’s diethylsulfamoyl group may similarly enhance Trr1 binding, but its 2-chlorophenyl group could alter potency.

Antimicrobial Activity :

  • Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide () showed MICs of 12.5–50 μg/mL against bacterial strains. The target compound’s benzamide core and sulfamoyl group may improve Gram-positive activity compared to sulfanyl acetamide analogs .

Toxicity :

  • In , compounds with smaller sulfamoyl groups (e.g., ethyl) exhibited lower hemolytic activity (<10% at 100 μg/mL). The diethyl group in the target compound likely follows this trend, whereas dibutyl or aryl substitutions () may increase cytotoxicity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) XLogP3 Rotatable Bonds Topological PSA (Ų) Reference
Target Compound 491.0 4.9 11 114
LMM5 ~540 5.2 9 120
LMM11 ~530 4.7 10 115
Dibutyl Variant () 505.1 5.5 13 114
5-Chlorothiophene Analog () 483.9 5.1 10 114

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a compound of significant interest due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their insecticidal, antifungal, and potential anticancer properties. The oxadiazole ring in its structure is particularly noteworthy for contributing to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN3O3SC_{14}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 345.83 g/mol. The presence of the diethylsulfamoyl group enhances its solubility and biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities:

Table 1: Biological Activities of Related Compounds

CompoundInsecticidal Activity (%)Antifungal Activity (%)LC50 (mg/L)
Compound A70% against Mythimna separate77.8% against Pyricularia oryzae14.01
Compound B65% against Helicoverpa armigera66% against Alternaria solaniN/A
This compoundTBDTBDTBD

Case Study: Insecticidal Efficacy

In a study evaluating the efficacy of various oxadiazole derivatives, it was found that certain compounds exhibited over 60% mortality in pest populations within 48 hours of exposure. The structure-activity relationship (SAR) indicated that modifications in substituents significantly influenced insecticidal potency .

Case Study: Antifungal Screening

A series of oxadiazole-benzamide derivatives were screened for antifungal activity against multiple strains. Notably, one derivative achieved an inhibition rate of 77.8% against Pyricularia oryzae, making it a candidate for further development as a fungicide .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes in pests and fungi, disrupting metabolic processes.
  • Cell Membrane Disruption : These compounds may also compromise cell membrane integrity in microorganisms, leading to cell death.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including oxadiazole ring formation and sulfamoyl coupling. Key parameters include:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., hydrazide decomposition) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve oxadiazole ring cyclization efficiency .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation between the oxadiazole and benzamide moieties .
  • Reaction time : Extended times (12–24 hrs) enhance yields in cyclization steps but require monitoring via TLC/HPLC to prevent over-reaction .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl vs. 4-chlorophenyl) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects (see for analogous thiadiazole derivatives) .

Q. How can researchers assess purity and stability for in vitro assays?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2% threshold) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Focus on modifying:

  • Oxadiazole substituents : Replace 2-chlorophenyl with 4-fluorophenyl to enhance lipophilicity and target binding .
  • Sulfamoyl group : Compare diethylsulfamoyl vs. morpholinosulfonyl for solubility and kinase inhibition ( shows morpholino groups improve bioavailability) .
  • Benzamide core : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects on receptor interactions .

Q. How to resolve contradictions in reported biological activity data?

Example: Discrepancies in IC₅₀ values for antimicrobial activity may arise from:

  • Assay conditions : Standardize broth microdilution methods (CLSI guidelines) to compare MIC values .
  • Cell line variability : Use isogenic cell lines to isolate compound-specific effects (e.g., Gram-positive vs. Gram-negative bacterial strains) .
Activity TypeCell Line/OrganismMIC/IC₅₀ Range (µg/mL)Reference (Analogous Compounds)
AntimicrobialGram-positive bacteria16–31.25
AnticancerMCF-7 (breast cancer)Not specified
AntifungalCandida albicans31.25–62.5

Q. What computational strategies predict target interactions?

  • Molecular docking : Use AutoDock Vina with PDB IDs (e.g., 4UX9 for kinase targets) to model diethylsulfamoyl-π interactions .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How to improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the benzamide carbonyl group for pH-dependent release .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (85–150 nm size) to enhance bioavailability (see for similar dioxane-containing analogs) .

Methodological Considerations

  • Synthetic troubleshooting : If yields drop below 50%, check for moisture-sensitive steps (e.g., sulfamoyl coupling) and use anhydrous solvents .
  • Data validation : Cross-validate biological activity with orthogonal assays (e.g., ATP depletion for cytotoxicity alongside apoptosis markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.